1-(Tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-(Tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions
Preparation Methods
The synthesis of 1-(tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base, such as triethylamine.
Carboxymethylation: The carboxymethyl group is introduced through a reaction with a suitable carboxylating agent, such as chloroacetic acid, under basic conditions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
1-(Tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrrolidine ring. Common reagents include alkyl halides and nucleophilic bases.
Hydrolysis: The Boc protecting group can be removed through hydrolysis under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions, serving as a building block for the synthesis of enzyme inhibitors and other bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The Boc protecting group can be selectively removed to expose reactive amine groups, allowing for further chemical modifications and interactions with molecular targets.
Comparison with Similar Compounds
1-(Tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid can be compared with other pyrrolidine derivatives, such as:
1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid: Lacks the carboxymethyl group, resulting in different reactivity and applications.
3-(carboxymethyl)pyrrolidine-3-carboxylic acid: Lacks the Boc protecting group, making it more reactive but less stable under certain conditions.
N-Boc-pyrrolidine: A simpler derivative with only the Boc protecting group, used primarily as a protecting agent in organic synthesis.
The presence of both the Boc protecting group and the carboxymethyl group in this compound makes it unique, offering a balance of stability and reactivity for various applications.
Properties
IUPAC Name |
3-(carboxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6/c1-11(2,3)19-10(18)13-5-4-12(7-13,9(16)17)6-8(14)15/h4-7H2,1-3H3,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXKJYRZDKBBEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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